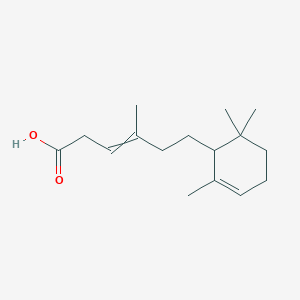
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with methyl groups and a hexenoic acid chain. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is substituted with methyl groups.
Formation of the Hexenoic Acid Chain: The hexenoic acid chain is then attached to the cyclohexene ring through a series of reactions, including alkylation and oxidation.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect metabolic pathways, including those involved in energy production and signal transduction.
類似化合物との比較
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and flavors.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Used as an intermediate in organic synthesis.
4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde: Studied for its biological activities.
Uniqueness
4-Methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
110334-57-1 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC名 |
4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enoic acid |
InChI |
InChI=1S/C16H26O2/c1-12(8-10-15(17)18)7-9-14-13(2)6-5-11-16(14,3)4/h6,8,14H,5,7,9-11H2,1-4H3,(H,17,18) |
InChIキー |
AXWIXYBWGMGSNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C1CCC(=CCC(=O)O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


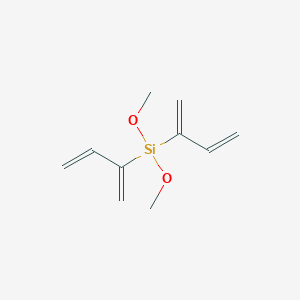
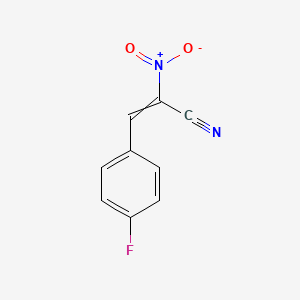
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

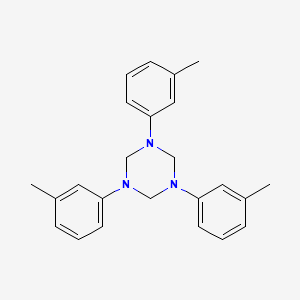
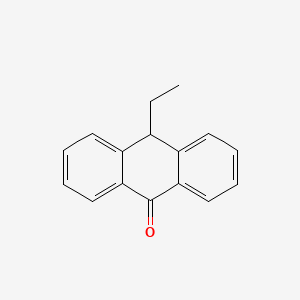
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

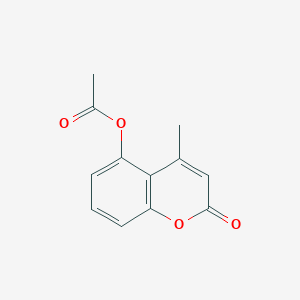
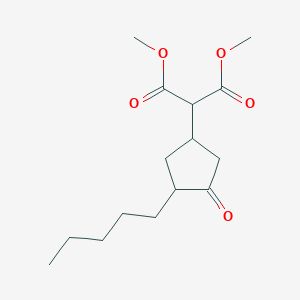
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

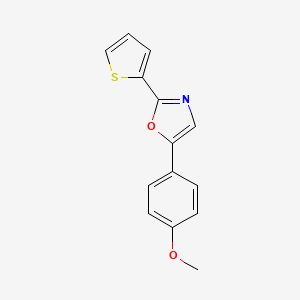
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
